molecular formula C18H17NO4S B239512 4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide

4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide

Cat. No. B239512
M. Wt: 343.4 g/mol
InChI Key: AHJLKKQDFIZKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide, also known as AH6809, is a selective antagonist of the prostaglandin E2 (PGE2) EP1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain.

Mechanism of Action

4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide exerts its effects by selectively blocking the PGE2 EP1 receptor, which is known to play a critical role in mediating inflammatory responses and cancer progression. By inhibiting the activity of this receptor, 4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide can reduce inflammation and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide has been shown to have a variety of biochemical and physiological effects, including reducing the production of inflammatory cytokines, inhibiting angiogenesis, and inducing apoptosis in cancer cells. It has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide has several advantages for use in laboratory experiments, including its high selectivity for the PGE2 EP1 receptor, its well-established synthesis method, and its ability to inhibit the growth of cancer cells and reduce inflammation. However, it also has some limitations, including its relatively low potency compared to other PGE2 receptor antagonists and its potential off-target effects.

Future Directions

There are several potential future directions for research involving 4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide, including:
1. Investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and Alzheimer's disease.
2. Development of more potent and selective PGE2 receptor antagonists based on 4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide.
3. Investigation of the role of the PGE2 EP1 receptor in cancer metastasis and the potential use of 4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide as a therapeutic agent for preventing cancer metastasis.
4. Investigation of the potential use of 4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide in combination with other drugs for the treatment of cancer and inflammation.

Synthesis Methods

4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide can be synthesized using a multi-step process involving the reaction of 4-chloro-1-naphthalenesulfonamide with 3-hydroxybenzaldehyde and ethyl bromide. The resulting product is then purified through column chromatography to obtain 4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide in high purity.

Scientific Research Applications

4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide has been widely used in scientific research to investigate the role of the PGE2 EP1 receptor in various biological processes. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and alleviate pain.

properties

Product Name

4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

IUPAC Name

4-ethoxy-N-(3-hydroxyphenyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C18H17NO4S/c1-2-23-17-10-11-18(16-9-4-3-8-15(16)17)24(21,22)19-13-6-5-7-14(20)12-13/h3-12,19-20H,2H2,1H3

InChI Key

AHJLKKQDFIZKMH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC(=CC=C3)O

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC(=CC=C3)O

Origin of Product

United States

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